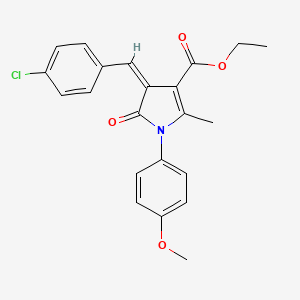
3-(2,6-dimethylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(2,6-dimethylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMTT, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMTT is not fully understood, but it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. DMTT has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMTT has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. DMTT has also been reported to induce cell cycle arrest and apoptosis in cancer cells. However, the exact mechanism of these effects is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMTT is its high purity, which makes it suitable for various lab experiments. DMTT is also relatively stable under different conditions, which makes it easy to handle. However, one of the limitations of DMTT is its low solubility in water, which can affect its bioavailability and limit its applications in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on DMTT, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in different fields. In medicinal chemistry, future research could focus on the development of DMTT derivatives with improved bioactivity and reduced toxicity. In material science, future research could focus on the synthesis of functional materials using DMTT as a building block. In catalysis, future research could focus on the development of new organic reactions using DMTT as a catalyst.
Conclusion:
In conclusion, DMTT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTT has been synthesized using different methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. DMTT has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of DMTT and explore its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
DMTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DMTT has been reported to exhibit significant anti-inflammatory, anti-tumor, and anti-viral activities. In material science, DMTT has been used as a building block for the synthesis of various functional materials. In catalysis, DMTT has been used as a catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
(5Z)-3-(2,6-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-3-6-12(2)15(11)19-16(20)14(22-17(19)21)9-13-7-4-8-18-10-13/h3-10H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWNOOHUORSRB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2,6-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-ethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4851627.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4851629.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4851633.png)
![methyl 5-methyl-2-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4851645.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4851652.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4851655.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4851661.png)
![1-[(4-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4851665.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4851677.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4851689.png)
![N~2~-ethyl-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4851701.png)
![ethyl [3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4851721.png)